3,5-dimethyl-11-phenyl-8-thia-6,11,14-triazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),3,5-tetraene-10,13-dione
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Overview
Description
8,10-dimethyl-4-phenyl-3,4-dihydro-1H-pyrido[3’,2’:4,5]thieno[3,2-e][1,4]diazepine-2,5-dione is a complex heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,10-dimethyl-4-phenyl-3,4-dihydro-1H-pyrido[3’,2’:4,5]thieno[3,2-e][1,4]diazepine-2,5-dione typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
8,10-dimethyl-4-phenyl-3,4-dihydro-1H-pyrido[3’,2’:4,5]thieno[3,2-e][1,4]diazepine-2,5-dione can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen or removal of oxygen, commonly using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
8,10-dimethyl-4-phenyl-3,4-dihydro-1H-pyrido[3’,2’:4,5]thieno[3,2-e][1,4]diazepine-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism by which 8,10-dimethyl-4-phenyl-3,4-dihydro-1H-pyrido[3’,2’:4,5]thieno[3,2-e][1,4]diazepine-2,5-dione exerts its effects involves interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, and modulating gene expression .
Comparison with Similar Compounds
Similar Compounds
Imidazoles: Share similar heterocyclic structures and are used in various applications.
Thiadiazoles: Known for their biological activities and used in medicinal chemistry.
Benzodiazepines: Widely used in medicine for their sedative and anxiolytic effects.
Uniqueness
8,10-dimethyl-4-phenyl-3,4-dihydro-1H-pyrido[3’,2’:4,5]thieno[3,2-e][1,4]diazepine-2,5-dione stands out due to its unique combination of pyridine, thiophene, and diazepine rings, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C18H15N3O2S |
---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
3,5-dimethyl-11-phenyl-8-thia-6,11,14-triazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),3,5-tetraene-10,13-dione |
InChI |
InChI=1S/C18H15N3O2S/c1-10-8-11(2)19-17-14(10)15-16(24-17)18(23)21(9-13(22)20-15)12-6-4-3-5-7-12/h3-8H,9H2,1-2H3,(H,20,22) |
InChI Key |
PQZLMZAJSRFVBL-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC2=C1C3=C(S2)C(=O)N(CC(=O)N3)C4=CC=CC=C4)C |
Canonical SMILES |
CC1=CC(=NC2=C1C3=C(S2)C(=O)N(CC(=O)N3)C4=CC=CC=C4)C |
Origin of Product |
United States |
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